
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a bromomethyl group attached to a dioxolane ring, which is further substituted with phenyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 4,4-dimethyl-2-phenyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-heteroatom bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group. Chloromethyl is less reactive than bromomethyl in nucleophilic substitution reactions.
5-(Hydroxymethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane makes it particularly reactive towards nucleophiles, which is a key feature that distinguishes it from similar compounds. This reactivity is leveraged in various synthetic and research applications, making it a valuable compound in organic chemistry.
属性
CAS 编号 |
89995-41-5 |
|---|---|
分子式 |
C12H15BrO2 |
分子量 |
271.15 g/mol |
IUPAC 名称 |
5-(bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-12(2)10(8-13)14-11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI 键 |
KYWQBIXQKSKZCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(O1)C2=CC=CC=C2)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



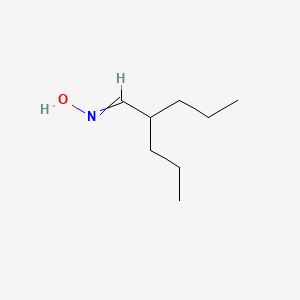
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)

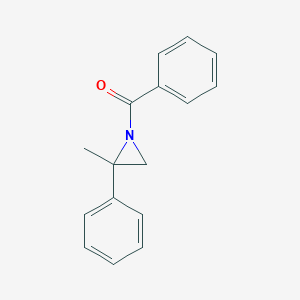
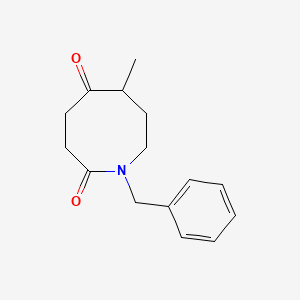
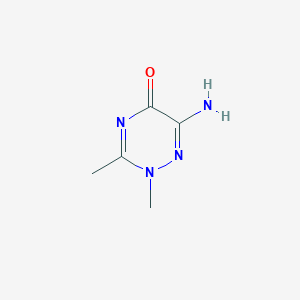

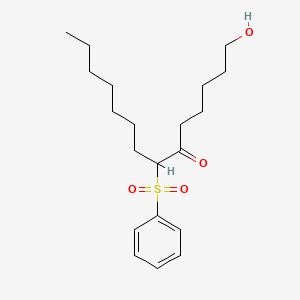
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)


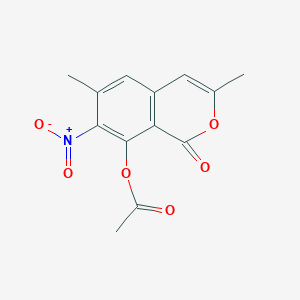
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)
